An In-depth Technical Guide to 5-Benzylthio-1H-tetrazole: Chemical Properties and Structure
An In-depth Technical Guide to 5-Benzylthio-1H-tetrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzylthio-1H-tetrazole, a tetrazole derivative, is a versatile chemical compound with significant applications in various scientific fields, particularly in organic synthesis and pharmaceutical sciences.[1] This technical guide provides a comprehensive overview of its core chemical properties, structural features, and common applications, supported by available spectral data and experimental insights. Its role as a building block in the synthesis of bioactive molecules and as an activator in oligonucleotide synthesis underscores its importance in modern chemical and biological research.[1][2][3]
Chemical Structure
5-Benzylthio-1H-tetrazole is characterized by a tetrazole ring, which is a five-membered aromatic heterocycle containing four nitrogen atoms, substituted at the 5-position with a benzylthio group.[4] This unique combination of a tetrazole moiety and a benzylthio group enhances its reactivity and solubility in organic solvents.[4] The tetrazole ring can exist in tautomeric forms, primarily the 1H- and 2H-isomers.[3]
The fundamental structure consists of a benzene (B151609) ring linked to a tetrazole ring through a sulfur atom.[5]
Key Structural Identifiers:
-
SMILES: C1=CC=C(C=C1)CSC2=NNN=N2[6]
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InChI: 1S/C8H8N4S/c1-2-4-7(5-3-1)6-13-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)[4]
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InChI Key: GXGKKIPUFAHZIZ-UHFFFAOYSA-N[4]
Physicochemical Properties
5-Benzylthio-1H-tetrazole is typically a white to off-white crystalline solid or powder.[1][4] It exhibits moderate stability under standard conditions.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₄S | [1][6] |
| Molecular Weight | 192.24 g/mol | [1][6] |
| Melting Point | 133 - 141 °C | [1] |
| 135 - 138 °C | [7][8] | |
| 137 °C | [6] | |
| Boiling Point (Predicted) | 389.3 ± 35.0 °C | [7][8] |
| Appearance | White to off-white powder/crystals | [1][4] |
| pKa (Predicted) | 3.94 ± 0.24 | [5] |
| Density (Predicted) | 1.38 g/cm³ | [7][8] |
| Refractive Index (Predicted) | n20/D 1.354 | [7][8] |
| Solubility | Sparingly soluble in water | [5] |
| Topological Polar Surface Area | 79.8 Ų | [5][9] |
| Rotatable Bond Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 5-Benzylthio-1H-tetrazole. Available data from various analytical techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) and Description | Source(s) |
| ¹H NMR | CDCl₃ | 13.40-11.50 (s, 1H, –N–H), 7.49-7.35 (m, 5H, Ar–H), 4.58 (s, 1H, –S–CH₂) | [10] |
| ¹H NMR | DMSO-d₆ | 11.36 (brs, 1H), 8.05-7.96 (m, 2H), 7.73-7.64 (m, 1H), 7.59-7.51 (m, 2H), 7.45-7.37 (m, 1H), and other peaks | [11] |
| ¹³C NMR | DMSO-d₆ | 165.5, 163.6, 150.4, 135.8, 133.7, 129.3 (3C), 128.9 (2C), 119.0, 109.9, and other peaks | [11] |
| ³¹P NMR | DMSO-d₆ | 147.89 | [11] |
Infrared (IR) Spectroscopy
A study involving FT-IR spectroscopy identified several characteristic vibrational peaks for 5-Benzylthio-1H-tetrazole.[10] Key assignments include:
-
N=N stretching: 1329.03 cm⁻¹[10]
-
Aromatic –C=C stretching: 1546 cm⁻¹[10]
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CH₂ scissoring: 1432 cm⁻¹[10]
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C-S stretching: Predicted in the range of 1030.23-200 cm⁻¹, with a specific mode at 482 cm⁻¹[10]
Mass Spectrometry
While detailed mass spectra are available through specialized databases, the monoisotopic mass is reported as 192.04696745 Da.[5][9]
Key Applications and Reactivity
5-Benzylthio-1H-tetrazole is a valuable reagent with diverse applications stemming from its unique chemical structure.
Oligonucleotide Synthesis
One of the most prominent uses of 5-Benzylthio-1H-tetrazole is as an activator in the synthesis of oligonucleotides.[2][3][12] It reacts with a phosphoramidite (B1245037) group to form a highly reactive intermediate, which then facilitates the formation of an internucleotide bond with the growing oligonucleotide chain.[2]
Caption: Simplified workflow of 5-Benzylthio-1H-tetrazole as an activator in oligonucleotide synthesis.
Pharmaceutical and Medicinal Chemistry
The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, often leading to improved metabolic stability and lipophilicity in drug candidates.[10][13] Consequently, 5-Benzylthio-1H-tetrazole serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][5] It has been utilized in the synthesis of bioactive molecules and has shown potential antimicrobial and antifungal properties.[1][5]
Organic and Materials Science
In organic synthesis, this compound is an important intermediate for creating complex chemical structures.[1] Its ability to participate in reactions like nucleophilic substitutions and cycloadditions makes it a versatile tool for chemists.[1][4] Furthermore, it has been used as a ligand in coordination chemistry to form complexes with transition metals.[5]
Caption: Relationship between the chemical properties and applications of 5-Benzylthio-1H-tetrazole.
Experimental Protocols
Synthesis
While various methods exist for the synthesis of 5-substituted-1H-tetrazoles, a common approach involves the reaction of nitriles with sodium azide (B81097).[13] One reported protocol specifies the use of zinc(II) chloride as a catalyst in an aliphatic alcohol solvent to produce 5-(benzylthio)-1H-tetrazole in high yield (93%).[13] Another general method is the Pinner reaction of organic nitriles with sodium azide in the presence of a buffered strong acid.[3]
Characterization
The synthesized compound can be characterized using a suite of analytical techniques. A published study on 5-(benzylthio)-1H-tetrazole employed the following methods for characterization:
-
Powder X-ray Diffraction (PXRD) to determine crystallinity.[10]
-
FT-IR and FT-Raman Spectroscopy for vibrational analysis.[10]
-
¹H and ¹³C-APT NMR Spectroscopy for structural elucidation.[10]
-
UV-Vis Spectroscopy to study electronic properties.[10]
-
Scanning Electron Microscopy (SEM) for morphological analysis.[10]
Safety and Handling
5-Benzylthio-1H-tetrazole is associated with several hazard classifications. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[9]
-
Precautionary Statements: P261, P280, P302+P352, P304+P340, P305+P351+P338[6]
It is stable under recommended storage conditions, which are typically at room temperature (10°C - 25°C) in a well-closed container.[1][6] Hazardous decomposition products upon heating may include oxides of nitrogen, carbon, and sulfur.[14] It may explode if heated above 155°C.[14] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[14][15]
References
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- 2. 5-(Benzylthio)-1H-tetrazole = 99.0 HPLC 21871-47-6 [sigmaaldrich.com]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. CAS 21871-47-6: 5-Benzylthio-1H-tetrazole | CymitQuimica [cymitquimica.com]
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- 6. 5-Benzylthio-1H-tetrazole | 21871-47-6 | FB02611 [biosynth.com]
- 7. 5-Benzylthio-1H-tetrazole Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 21871-47-6 | CAS DataBase [m.chemicalbook.com]
- 9. 5-Benzylthio-1H-tetrazole | C8H8N4S | CID 323185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. 5-(Benzylthio)-1H-tetrazole | 21871-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 14. glenresearch.com [glenresearch.com]
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